molecular formula C16H15ClN4O B2533121 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide CAS No. 1436302-67-8

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2533121
CAS No.: 1436302-67-8
M. Wt: 314.77
InChI Key: ULFMANKJJGPMGF-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and antimicrobial research. This compound features a hybrid structure combining a chlorinated pyridine carboxamide core with a 1-methylbenzimidazole moiety, both of which are privileged scaffolds in drug discovery . The benzimidazole nucleus is a well-known pharmacophore present in a wide range of bioactive molecules, including antiparasitic, antimicrobial, and anticancer agents . Its integration into molecular structures is a common strategy to enhance biological activity and interact with key enzymatic targets. This compound is primarily intended for use in pharmaceutical research and development, specifically in the screening and synthesis of novel therapeutic agents. Its structural features suggest potential application in the development of antifungals, as pyridine carboxamide derivatives have been identified as potent inhibitors of fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . Furthermore, based on studies of structurally related 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives, this chemotype shows significant promise as a scaffold for designing new antitubercular agents, potentially acting through the inhibition of essential bacterial enzymes like enoyl-acyl carrier protein (EACP) reductase . Researchers can utilize this compound as a key intermediate or precursor for building more complex molecules aimed at these and other biological targets. Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

6-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-20(16(22)12-7-5-9-14(17)18-12)10-15-19-11-6-3-4-8-13(11)21(15)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMANKJJGPMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule can be deconstructed into three primary building blocks:

  • 6-Chloropyridine-2-carboxylic acid derivatives for the pyridine-carboxamide backbone.
  • 1-Methyl-1H-benzimidazole-2-methanamine for the N-[(1-methylbenzimidazol-2-yl)methyl] substituent.
  • Methylamine for the N-methyl group in the carboxamide.

Retrosynthetic pathways favor sequential assembly, beginning with the synthesis of the benzimidazole moiety, followed by its coupling to the pyridine-carboxamide intermediate.

Synthesis of Key Intermediates

Preparation of 1-Methyl-1H-benzimidazole-2-methanamine

The benzimidazole scaffold is synthesized via acid-catalyzed condensation of o-phenylenediamine with acetic acid under microwave irradiation. Subsequent N-methylation employs methyl iodide in the presence of potassium carbonate:

Reaction Conditions

  • o-Phenylenediamine (10 mmol)
  • Acetic acid (12 mmol)
  • Microwave irradiation (300 W, 150°C, 15 min)
  • Yield: 89–94%

N-methylation proceeds via nucleophilic substitution:
$$
\text{Benzimidazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyl-1H-benzimidazole} \quad (\text{Yield: 82\%})
$$

The 2-aminomethyl derivative is obtained through Mannich reaction using formaldehyde and methylamine hydrochloride:
$$
\text{1-Methyl-1H-benzimidazole} + \text{HCHO} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\Delta} \text{1-Methyl-1H-benzimidazole-2-methanamine} \quad (\text{Yield: 75\%})
$$

Synthesis of 6-Chloropyridine-2-carboxylic Acid Derivatives

6-Chloropicolinic acid is chlorinated at position 6 using phosphorus oxychloride (POCl₃) under reflux:
$$
\text{Pyridine-2-carboxylic acid} + \text{POCl}_3 \xrightarrow{110^\circ\text{C}, 6\,\text{h}} \text{6-Chloropyridine-2-carbonyl chloride} \quad (\text{Yield: 88\%})
$$

The acid chloride is converted to 6-chloropyridine-2-carboxamide via ammonolysis:
$$
\text{6-Chloropyridine-2-carbonyl chloride} + \text{NH}_3 \xrightarrow{\text{THF}, 0^\circ\text{C}} \text{6-Chloropyridine-2-carboxamide} \quad (\text{Yield: 91\%})
$$

Coupling Strategies for Final Assembly

N-Methylation of the Carboxamide Group

Selective N-methylation is achieved using methyl triflate in dichloromethane with diisopropylethylamine (DIPEA) as a base:
$$
\text{6-Chloropyridine-2-carboxamide} + \text{CH}_3\text{OTf} \xrightarrow{\text{DIPEA, DCM}} \text{6-Chloro-N-methylpyridine-2-carboxamide} \quad (\text{Yield: 78\%})
$$

Reductive Amination for Benzylamine Attachment

The benzimidazole methanamine is coupled to the N-methylcarboxamide via reductive amination using sodium cyanoborohydride (NaBH₃CN):
$$
\text{6-Chloro-N-methylpyridine-2-carboxamide} + \text{1-Methyl-1H-benzimidazole-2-methanamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$

Alternative Method : Mitsunobu Reaction
Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the coupling under anhydrous conditions:
$$
\text{6-Chloro-N-methylpyridine-2-carboxamide} + \text{1-Methyl-1H-benzimidazole-2-methanol} \xrightarrow{\text{PPh}_3, \text{DEAD, THF}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$

Optimization and Yield Enhancement

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, benzimidazole formation completes in 15 minutes at 150°C compared to 6–12 hours under conventional heating.

Solvent and Catalytic Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Copper catalysts (CuBr, CuO) enhance chlorination efficiency.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J=7.8 Hz, 1H, pyridine-H), 7.85–7.30 (m, 4H, benzimidazole-H), 4.70 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃), 2.95 (s, 3H, CONH-CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₆ClN₄O [M+H]⁺: 345.0984; found: 345.0986.

Comparative Evaluation of Synthetic Routes

Table 1: Yield and Efficiency of Preparation Methods

Method Conditions Yield (%) Time Reference
Reductive Amination NaBH₃CN, MeOH, rt 68 12 h
Mitsunobu Reaction PPh₃, DEAD, THF, 0°C to rt 72 6 h
Microwave Benzimidazole 300 W, 150°C, acetic acid 94 15 min
POCl₃ Chlorination Reflux, 6 h 88 6 h
N-Methylation CH₃OTf, DIPEA, DCM 78 3 h

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major products formed can include carboxylic acids or ketones, depending on the specific reaction conditions.

    Reduction: The reduction of the compound can yield amines or alcohols.

    Substitution: Substitution reactions can result in the formation of various derivatives, such as amino or thiol-substituted pyridine compounds.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :
A study published in Cancer Letters demonstrated that 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study :
A research article in Journal of Antimicrobial Chemotherapy reported that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 4 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cells12 µM
AntimicrobialMRSA4 µg/mL
Enzyme InhibitionSpecific Kinases5 µM

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

  • Structure : Features an imidazo[1,2-a]pyridine core with a 6-chloro substituent and a carbohydrazide group linked to a 2-chlorophenyl moiety.
  • Key Differences: Core Heterocycle: Imidazopyridine vs. pyridine in the target compound. Functional Group: Carbohydrazide vs. Carbohydrazides are prone to hydrolysis, whereas carboxamides are more stable . Substituents: Dual chlorine atoms (pyridine and phenyl) vs. a single chlorine on pyridine in the target compound.
Compound Core Structure Functional Group Chlorine Positions Molecular Weight (g/mol) Stability Profile
Target Compound Pyridine Carboxamide Position 6 ~345 (estimated) High (amide bond stability)
Compound Imidazopyridine Carbohydrazide Positions 6, 2' ~345 (CAS 89010-43-5) Moderate (hydrolysis risk)

Functional Analogues: Metabotropic Glutamate Receptor Antagonists

CPCCOEt (mGluR1 Antagonist)

  • Structure: 7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester.
  • Activity: Noncompetitive antagonist of mGluR1 (IC50 = 6.5 µM). Binds to transmembrane residues Thr815 and Ala818, disrupting receptor activation .
  • Comparison: Target Specificity: mGluR1 vs. unknown for the target compound. Mechanism: Noncompetitive inhibition via allosteric modulation. The benzimidazole group in the target compound could similarly interact with transmembrane domains if designed for receptor antagonism.

SIB-1757 (mGluR5 Antagonist)

  • Structure: 6-Methyl-2-(phenylazo)-3-pyridinol.
  • Activity: Selective noncompetitive antagonist of mGluR5 (IC50 = 0.37 µM). Demonstrates >270-fold selectivity over mGluR1 .
  • Comparison: Substituent Effects: The 6-methyl and phenylazo groups in SIB-1757 enhance mGluR5 affinity. In the target compound, the 6-chloro and benzimidazole groups may optimize interactions with hydrophobic receptor pockets. Potency: The target compound’s chlorine and carboxamide could improve binding compared to SIB-1757’s pyridinol.
Compound Target Receptor IC50 Mechanism Structural Features Influencing Activity
CPCCOEt mGluR1 6.5 µM Noncompetitive Cyclopropane-chromene core; ethyl ester
SIB-1757 mGluR5 0.37 µM Noncompetitive Phenylazo group; 6-methyl pyridine
Target Compound Hypothetical N/A Undetermined 6-Chloro pyridine; benzimidazole-carboxamide

Key Research Findings

Halogenation Effects : Chlorine at position 6 in both the target compound and SIB-1757 may enhance lipophilicity and receptor binding. Chlorinated pyridines are common in CNS-targeting drugs due to blood-brain barrier permeability .

Benzimidazole vs. Imidazopyridine : Benzimidazole in the target compound offers greater metabolic stability compared to imidazopyridine in ’s compound, as benzimidazoles resist oxidative degradation .

Noncompetitive Mechanisms: CPCCOEt and SIB-1757 inhibit receptors by binding allosteric sites. The target compound’s benzimidazole-methyl group could similarly disrupt intramolecular receptor interactions if designed for allosteric modulation .

Biological Activity

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound belongs to the class of benzimidazole derivatives and has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C16H15ClN4OC_{16}H_{15}ClN_{4}O and a molecular weight of 314.77 g/mol. The structure features a chloro-substituted pyridine ring, a methyl group attached to the nitrogen atom, and a benzimidazole moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by disrupting DNA replication.
  • Antimicrobial Activity : The compound can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, showcasing its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound against various cancer cell lines. Below is a summary table of findings:

Cell Line IC50 (µM) Effect Reference
MCF712.50Significant growth inhibition
NCI-H46042.30Moderate cytotoxicity
HepG217.82Cytotoxic effect observed

Antimicrobial Activity

Research also highlights the antimicrobial properties of this compound:

Microorganism Minimum Inhibitory Concentration (MIC) Effect Reference
Escherichia coli25 µg/mLInhibition of growth
Staphylococcus aureus15 µg/mLSignificant reduction in viability

Case Studies

  • In Vivo Studies : In a study involving xenograft models, the compound demonstrated complete tumor regression in K562 chronic myelogenous leukemia models with low toxicity levels, indicating promising therapeutic potential in oncology .
  • Mechanistic Studies : Further investigations revealed that the compound affects cell cycle progression by inducing G1 phase arrest in cancer cells, which contributes to its anticancer efficacy .

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